molecular formula C20H24O2 B13859648 Exemestane-13C,D3

Exemestane-13C,D3

Cat. No.: B13859648
M. Wt: 300.4 g/mol
InChI Key: BFYIZQONLCFLEV-UGGPUEFQSA-N
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Description

Exemestane-13C,D3 is a labeled compound of Exemestane, an aromatase inhibitor used primarily in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. The labeling with carbon-13 and deuterium (D3) allows for detailed pharmacokinetic and metabolic studies, providing insights into the drug’s behavior in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exemestane-13C,D3 involves the incorporation of carbon-13 and deuterium into the Exemestane molecule. This is typically achieved through multi-step organic synthesis, where specific carbon atoms are replaced with their isotopic counterparts. The reaction conditions often involve the use of deuterated solvents and reagents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and isotopic labeling of the final product. Techniques such as liquid chromatography and mass spectrometry are employed to verify the compound’s structure and isotopic composition .

Chemical Reactions Analysis

Types of Reactions

Exemestane-13C,D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Exemestane-13C,D3 is extensively used in scientific research, particularly in:

Mechanism of Action

Exemestane-13C,D3 exerts its effects by irreversibly binding to the active site of the aromatase enzyme, leading to its permanent inhibition. This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. The molecular targets include the aromatase enzyme, and the pathways involved are primarily related to estrogen synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Anastrozole
  • Letrozole
  • Fulvestrant

Uniqueness

Exemestane-13C,D3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Unlike other aromatase inhibitors, the labeled version provides insights into the drug’s behavior in the body, making it invaluable for research purposes .

Properties

Molecular Formula

C20H24O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-4-deuterio-6-(dideuterio(113C)methylidene)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i1+1D2,11D

InChI Key

BFYIZQONLCFLEV-UGGPUEFQSA-N

Isomeric SMILES

[2H]C1=C2C(=[13C]([2H])[2H])C[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C=CC1=O)C)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C

Origin of Product

United States

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